molecular formula C22H28N4O3S B2579690 5-(4-Methylpiperidin-1-yl)-2-(4-((4-methylpiperidin-1-yl)sulfonyl)phenyl)oxazole-4-carbonitrile CAS No. 941247-64-9

5-(4-Methylpiperidin-1-yl)-2-(4-((4-methylpiperidin-1-yl)sulfonyl)phenyl)oxazole-4-carbonitrile

Cat. No. B2579690
CAS RN: 941247-64-9
M. Wt: 428.55
InChI Key: RPKXFZKWOXOFBL-UHFFFAOYSA-N
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Description

5-(4-Methylpiperidin-1-yl)-2-(4-((4-methylpiperidin-1-yl)sulfonyl)phenyl)oxazole-4-carbonitrile is a useful research compound. Its molecular formula is C22H28N4O3S and its molecular weight is 428.55. The purity is usually 95%.
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Scientific Research Applications

Anticancer Applications

One of the significant applications of this compound and its derivatives lies in the field of anticancer research. For instance, a study by Kachaeva et al. (2018) focused on synthesizing and characterizing new variants of 2-substituted 5-arylsulfonyl-1,3-oxazole-4-carbonitriles, including compounds structurally similar to the one . These compounds displayed promising growth inhibitory and cytostatic activities against various cancer cell lines, particularly leukemia, renal, and breast cancer subpanels. This suggests their potential as frameworks for developing new anticancer drugs (Kachaeva, Pilyo, Zhirnov, & Brovarets, 2018).

Synthesis and Transformation Studies

Research into the synthesis and transformation of compounds related to 5-(4-Methylpiperidin-1-yl)-2-(4-((4-methylpiperidin-1-yl)sulfonyl)phenyl)oxazole-4-carbonitrile is also extensive. Shablykin et al. (2007) explored treatments of similar compounds leading to the formation of substituted pyrazole residues, enhancing electrophilicity and allowing for further chemical reactions. Such studies are vital for understanding the chemistry and potential applications of these compounds in various fields (Shablykin, Brovarets, & Drach, 2007).

Antimicrobial and Tuberculostatic Activities

Compounds structurally akin to the one mentioned have shown potential in antimicrobial and tuberculostatic applications. For instance, Foks et al. (2004) synthesized derivatives with potential tuberculostatic activity, indicating the broad spectrum of biological activities these compounds can exhibit (Foks, Pancechowska-Ksepko, Janowiec, Zwolska, & AUGUSTYNOWICZ-KOPEĆ, 2004).

Electrochemical Studies

The compound and its relatives also find applications in electrochemical studies. Nganga et al. (2017) investigated rhenium tricarbonyl complexes coordinated by ligands containing oxazoline rings, a component structurally similar to the compound . Such research contributes to the understanding of electrochemical CO2 reduction and could lead to advances in environmental and energy research (Nganga, Samanamu, Tanski, Pacheco, Saucedo, Batista, Grice, Ertem, & Angeles‐Boza, 2017).

properties

IUPAC Name

5-(4-methylpiperidin-1-yl)-2-[4-(4-methylpiperidin-1-yl)sulfonylphenyl]-1,3-oxazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N4O3S/c1-16-7-11-25(12-8-16)22-20(15-23)24-21(29-22)18-3-5-19(6-4-18)30(27,28)26-13-9-17(2)10-14-26/h3-6,16-17H,7-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPKXFZKWOXOFBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C2=C(N=C(O2)C3=CC=C(C=C3)S(=O)(=O)N4CCC(CC4)C)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-Methylpiperidin-1-yl)-2-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-1,3-oxazole-4-carbonitrile

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